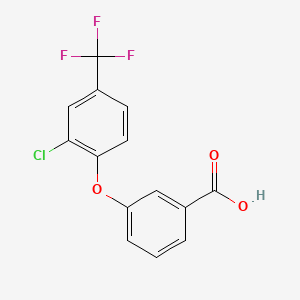

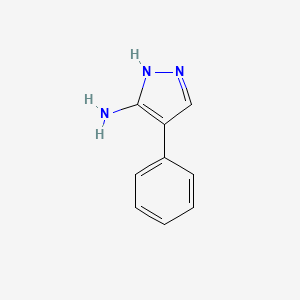

4-phenyl-1H-pyrazol-5-amine

概要

説明

“4-phenyl-1H-pyrazol-5-amine” is a compound that belongs to the family of 5-aminopyrazole derivatives . These compounds are bioactive agents and find a wide range of applications in the pharmaceutical and agrochemical industries .

Synthesis Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Molecular Structure Analysis

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For example, 5-Amino-3-methyl-1-phenylpyrazole is an aminopyrazole derivative that reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .

科学的研究の応用

1. Synthesis of Heterocyclic Ketene Aminals

An efficient one-pot, three-component synthesis method was developed for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminals (HKAs), utilizing 1-phenyl-1H-pyrazol-5(4H)-ones. This method is highly efficient and environmentally benign, suitable for large-scale synthesis, and holds promise in drug discovery (Yu et al., 2013).

2. Spectroscopic and Theoretical Investigations of Azo Schiff Bases

Azo Schiff bases containing 4-phenyl-1H-pyrazol-5-amine were synthesized, characterized using various spectroscopic techniques, and supported by theoretical density functional theory (DFT) calculations. These compounds were analyzed in different solvents and pH values, providing insights into their structural and electronic properties (Özkınalı et al., 2018).

3. N-Substituted 4-Carboxy-1-Phenyl-1H-Pyrazole-5-Propanamides

A series of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides were synthesized, exhibiting platelet antiaggregating activity, comparable or superior to acetylsalicylic acid, along with moderate antiinflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).

4. Reductive Cyclization in Pyrazole Derivatives

An analysis of pyrazole derivatives for reductive cyclization to form substituted 1H-pyrazolo[3,4-b]quinoxalines revealed the impact of intramolecular hydrogen bonds on the reactivity of these compounds. The study included X-ray diffraction measurements and DFT calculations (Szlachcic et al., 2020).

5. Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified using compounds including 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one and 4-amino-N-(1-phenyl-1H-pyrazol-5-yl) benzene sulfonamide. These modified polymers showed increased thermal stability and promising biological activities, potentially applicable in medical contexts (Aly & El-Mohdy, 2015).

6. Asymmetric Imines and Mixed Metal Polynuclear Complexes

Research on the synthesis of 4-phenyl-1H-pyrazoles substituted at various positions led to the development of asymmetric imine ligands and the successful synthesis of heterometallic tetranuclear complexes. This work opens avenues for creating novel ligands and metal complexes (Olguín & Brooker, 2011).

7. Antibacterial Pyrazolopyrimidine Derivatives

Synthesized pyrazolopyrimidine derivatives showed significant antibacterial activity. This work provides a basis for developing new compounds with potential applications in treating bacterial infections (Rahmouni et al., 2014).

Safety and Hazards

作用機序

Target of Action

It is known that aminopyrazoles, a class of compounds to which 4-phenyl-1h-pyrazol-5-amine belongs, can provide useful ligands for receptors or enzymes, such as p38mapk, different kinases, cox, and others . These targets are important for bacterial and virus infections .

Mode of Action

It is suggested that the compound might interact with its targets through strong h-bonding interactions . This interaction could lead to changes in the function of the target proteins, thereby influencing the biological processes they regulate.

生化学分析

Biochemical Properties

4-phenyl-1H-pyrazol-5-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases such as p38MAPK, which are involved in cell signaling pathways . These interactions can lead to the modulation of kinase activity, affecting downstream signaling events. Additionally, this compound can bind to receptors and enzymes, such as COX, influencing their activity and potentially leading to anti-inflammatory effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . It can also impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound can inhibit the activity of certain kinases, thereby modulating cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as reducing inflammation and modulating cell signaling pathways . At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s effects become more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, this compound can inhibit the activity of enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For instance, this compound can be transported into cells via specific transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing cellular metabolism and energy production .

特性

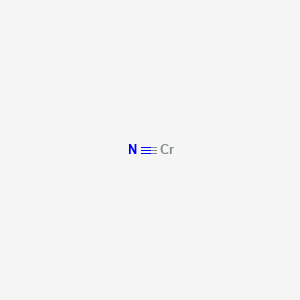

IUPAC Name |

4-phenyl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHKQNYBBLCFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204512 | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5591-70-8, 57999-06-1 | |

| Record name | 4-Phenyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5591-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 3-amino-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005591708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine, 4-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-PHENYL-1H-PYRAZOL-5-AMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5591-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-phenyl-1H-pyrazol-5-amine a useful building block in organic synthesis?

A1: this compound possesses an amine group that can be readily diazotized to form a diazonium salt. [] This diazonium salt acts as a key intermediate, enabling its participation in various coupling reactions to form new carbon-nitrogen bonds. This versatility makes it valuable for synthesizing a wide array of nitrogen-containing heterocycles, many of which are of pharmacological interest.

Q2: Can you provide an example of how this compound is used to construct more complex molecules?

A2: A study by [El-Emary et al. (2013)] [] demonstrated that the diazonium salt of this compound reacts with various active methylene compounds. For instance, reaction with barbituric acid yields an azo coupling product. This product can undergo further cyclization to form a pyrazolo[5,1-c][1,2,4]triazine, a fused heterocyclic system. This example showcases the compound's utility in building complex structures through a combination of diazotization, coupling, and cyclization reactions.

Q3: Beyond the synthesis of pyrazolo[5,1-c][1,2,4]triazines, what other heterocyclic systems can be accessed using this compound as a starting material?

A3: Research indicates that this compound can participate in three-component condensation reactions, opening avenues to a diverse range of heterocyclic scaffolds. [] While specific examples weren't detailed in the provided abstracts, this highlights the broader synthetic potential of this compound beyond the highlighted pyrazolo[5,1-c][1,2,4]triazine synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Octahydrocyclopenta[c]pyrrole](/img/structure/B1584311.png)

![1-(1-Phenylethyl)-3-[3-(triethoxysilyl)propyl]urea](/img/structure/B1584312.png)

![2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis-](/img/structure/B1584314.png)